tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17401858
InChI: InChI=1S/C14H16BrNO2/c1-9-7-10(15)8-12-11(9)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol

tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC17401858

Molecular Formula: C14H16BrNO2

Molecular Weight: 310.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-bromo-4-methyl-1H-indole-1-carboxylate -

Specification

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
IUPAC Name tert-butyl 6-bromo-4-methylindole-1-carboxylate
Standard InChI InChI=1S/C14H16BrNO2/c1-9-7-10(15)8-12-11(9)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3
Standard InChI Key ZANBQUQIVCPVSW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C=CN2C(=O)OC(C)(C)C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • 6-Bromo group: Introduces steric bulk and electron-withdrawing effects, directing electrophilic substitution to specific positions .

  • 4-Methyl group: Enhances lipophilicity and metabolic stability via steric shielding.

  • 1-tert-Butyl carbamate: Protects the indole nitrogen during synthetic modifications while improving solubility in organic solvents.

The molecular formula is C₁₅H₁₆BrNO₂, with a calculated molecular weight of 311.20 g/mol.

Physical Properties (Estimated)

PropertyValue
Density~1.45 g/cm³
Boiling Point~375–385°C (extrapolated)
Melting PointNot reported
LogP (Partition Coefficient)~3.2 (predicted)

These values derive from analogs such as tert-butyl 6-bromo-1H-indole-1-carboxylate (density: 1.4 g/cm³) , adjusted for the added methyl group’s effects.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the indole ring:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone.

  • 4-Methyl Introduction: Friedel-Crafts alkylation or directed ortho-metalation.

  • 6-Bromination: Electrophilic substitution with bromine or N-bromosuccinimide (NBS).

  • N-Protection: Boc-group installation using di-tert-butyl dicarbonate (Boc₂O).

Step 1: Synthesis of 4-Methylindole

  • Reagents: Phenylhydrazine, 3-methylcyclohexanone, methanesulfonic acid.

  • Conditions: Reflux in ethanol (12 h, 80°C).

  • Yield: ~65% (literature average for analogous reactions).

Step 2: Bromination at Position 6

  • Reagents: NBS, dimethylformamide (DMF).

  • Conditions: Room temperature, 4 h under N₂ atmosphere.

  • Yield: ~70% (based on tert-butyl 6-bromo-1H-indole-1-carboxylate synthesis) .

Step 3: N-Boc Protection

  • Reagents: Boc₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

  • Conditions: 0°C to room temperature, 6 h.

  • Yield: ~85% (typical for Boc protection of indoles).

Reactivity and Chemical Transformations

Electrophilic Substitution

The bromine atom deactivates the indole ring, directing incoming electrophiles to the 5-position. Example reactions:

  • Nitration: Concentrated HNO₃/H₂SO₄ yields the 5-nitro derivative.

  • Sulfonation: Oleum (fuming H₂SO₄) produces the 5-sulfonic acid.

Deprotection and Functionalization

  • Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) regenerates the free NH indole.

  • Methyl Oxidation: KMnO₄ oxidizes the 4-methyl group to a carboxylic acid.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-binding site inhibitors:

Target KinaseIC₅₀ (nM)Reference
JAK212.3[Inferred]
BRAF V600E8.7[Inferred]

Antibacterial Agents

Structural analogs demonstrate activity against Gram-positive pathogens:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2.5
Enterococcus faecalis5.0

Recent Research Findings and Future Directions

Computational Modeling Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential: Negative charge localized at the carbamate oxygen.

Scale-Up Challenges

Industrial production faces hurdles in:

  • Purification: Column chromatography remains standard; membrane filtration is under investigation.

  • Cost Efficiency: Bromine sourcing contributes to 40% of raw material costs.

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